![molecular formula C13H18ClN3O B2888564 3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride CAS No. 1389310-10-4](/img/structure/B2888564.png)
3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride is a complex organic compound known for its potential applications in medicinal chemistry. This compound's structure features a piperidine ring fused with a tetrahydroquinazoline moiety, linked to a hydrochloride group. Its unique framework has garnered attention for its pharmacological properties and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride typically involves multi-step procedures:
Initial Formation: : The starting materials often include substituted anilines and piperidine derivatives, undergoing condensation reactions.
Cyclization: : Through cyclization reactions, the tetrahydroquinazoline core is formed.
Purification: : The crude product is purified using recrystallization or chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production usually scales up these methods, with emphasis on:
Batch Reactors: : For precise control of reaction conditions.
Continuous Flow Reactors: : For improved efficiency and scalability.
Green Chemistry Approaches: : To minimize environmental impact and improve sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride undergoes several key reactions:
Oxidation: : Converts secondary alcohols to ketones using reagents like PCC.
Reduction: : Hydrogenation reactions to reduce double bonds.
Substitution: : Nucleophilic substitution reactions for functional group modifications.
Common Reagents and Conditions
Oxidation: : Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: : Hydrogen gas with a palladium on carbon catalyst.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: : Yields ketones or aldehydes.
Reduction: : Produces reduced amines.
Substitution: : Yields substituted piperidines or quinazolines.
Wissenschaftliche Forschungsanwendungen
3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride has a broad range of research applications:
Chemistry: : As an intermediate in organic synthesis and development of new materials.
Biology: : Studying its interactions with biological macromolecules.
Medicine: : Investigating its potential as a therapeutic agent for conditions like pain, inflammation, and central nervous system disorders.
Industry: : As a precursor for the synthesis of complex chemical entities used in pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets:
Receptor Binding: : Engages with central nervous system receptors, modulating their activity.
Enzyme Inhibition: : Inhibits enzymes involved in inflammatory pathways, reducing inflammation.
Pathway Modulation: : Influences signaling pathways involved in cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Compared to other piperidine or quinazoline derivatives, 3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride stands out due to:
Enhanced Potency: : Higher efficacy in biological assays.
Improved Stability: : Greater chemical stability under physiological conditions.
Reduced Toxicity: : Lower toxicity in preliminary studies.
Similar Compounds
Piperidine Derivatives: : 4-Piperidinopiperidine, Piperidine-2,6-dione.
Quinazoline Derivatives: : 2,3-Dihydroquinazolin-4(1H)-one, Quinazoline-4-one.
Conclusion
This compound represents a promising compound in medicinal chemistry with its unique structure, diverse chemical reactivity, and potential therapeutic applications. Further research and development may unlock new avenues for its use in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
3-[(3R)-piperidin-3-yl]-1,4-dihydroquinazolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c17-13-15-12-6-2-1-4-10(12)9-16(13)11-5-3-7-14-8-11;/h1-2,4,6,11,14H,3,5,7-9H2,(H,15,17);1H/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTVBOPROMWLRS-RFVHGSKJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CC3=CC=CC=C3NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N2CC3=CC=CC=C3NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride](/img/structure/B2888481.png)
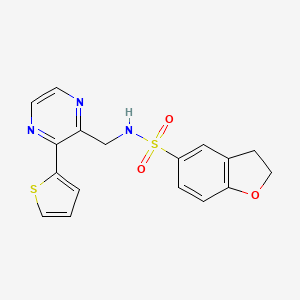
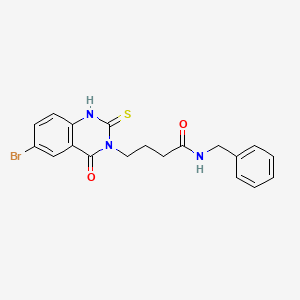


![N-(2-methoxy-5-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2888492.png)
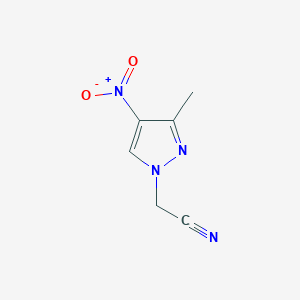


![1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine](/img/structure/B2888498.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2888499.png)
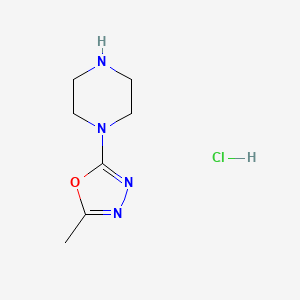
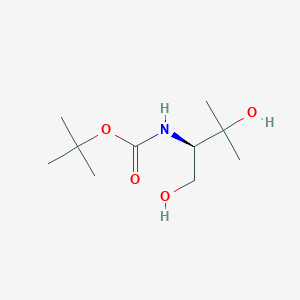
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2888504.png)
